molecular formula C10H5ClFNO2 B8320558 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carbaldehyde

5-(5-Chloro-2-fluorophenyl)isoxazole-3-carbaldehyde

Cat. No. B8320558
M. Wt: 225.60 g/mol
InChI Key: PUWJOTOVLPHWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456200B2

Procedure details

In a 50 ml round bottom flask equipped with stir bar and drying tube added 5-(5-chloro-2-fluoro-phenyl)-isoxazole-3-carboxylic acid ethyl ester (0.78 g, 2.89 mmol) and dichloromethane (10 ml). Cooled the solution down to −78° C. and to this stirred solution added diisobutylaluminum hydride (1M hexanes, 5.3 ml, 5.3 mmol). The resulting mixture was left stirring at −78° C. for 3 h. Reaction was quenched using sodium sulfate decahydrate. The resulting mixture was stirred at 63° C. for 15 min after which it was filtered through a celite pad. The filterate was concentrated in-vacuo to isolate an off-white solid, which was triturated with hexanes to isolate the title compound as a white solid (0.55 g, 84%). 1H-NMR (CDCl3), d (ppm): 10.2 (s, 1H), 7.99 (m, 1H), 7.44 (m, 1H), 7.20 (m, 1H), 7.10 (d, 1H). Step 2: 1-[5-(5-Chloro-2-fluoro-phenyl)-isoxazol-3-yl]-ethanol: In a 50 ml round bottom flask equipped with stir bar added 5-(5-chloro-2-fluoro-phenyl)-isoxazole-3-carbaldehyde (0.5 g, 2.42 mmol) and tetrahydrofuran (6 ml). Cooled the mixture down to 0° C. and to it added methyl magnesium iodide (3M in diethyl ether, 3.23 ml, 9.67 mmol). The resulting mixture was left stirring at 0° C. for 3 h. Reaction mixture was quenched with hydrochloride acid (1N, aqueous, 10 ml), extracted with diethyl ether (3×50 ml). Combined organic phase was washed with water (50 ml), brine (50 ml), dried (sodium sulfate), filtered and concentrated in-vacuo. The crude residue was purified on silica gel using 10% ethyl acetate in hexanes to isolate the desired compound as clear oil (179 mg, 31%).
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=2[F:18])[O:8][N:7]=1)=O)C.[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[Cl:17][C:15]1[CH:14]=[CH:13][C:12]([F:18])=[C:11]([C:9]2[O:8][N:7]=[C:6]([CH:4]=[O:3])[CH:10]=2)[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1)C1=C(C=CC(=C1)Cl)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml round bottom flask equipped
CUSTOM
Type
CUSTOM
Details
drying tube
WAIT
Type
WAIT
Details
The resulting mixture was left
STIRRING
Type
STIRRING
Details
stirring at −78° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 63° C. for 15 min after which it
Duration
15 min
FILTRATION
Type
FILTRATION
Details
was filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filterate was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to isolate an off-white solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1=CC(=NO1)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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